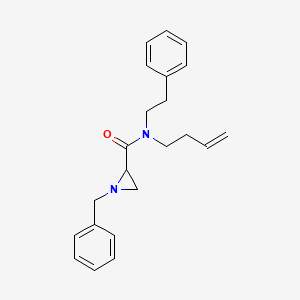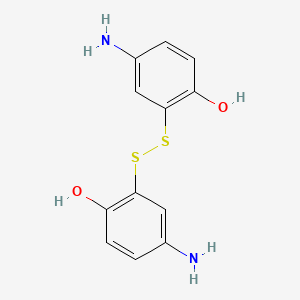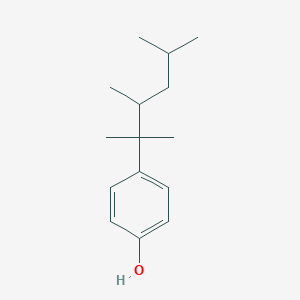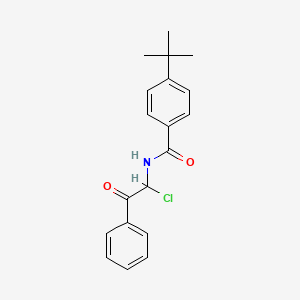![molecular formula C13H8Br2O3 B14189774 6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-05-7](/img/structure/B14189774.png)
6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, and methyl groups at the 1st and 3rd positions on the furobenzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the bromination of a precursor compound. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted furobenzopyran derivatives, oxides, and reduced forms of the original compound .
Applications De Recherche Scientifique
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. The bromine atoms and the furobenzopyran ring system play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dichloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
- 6,8-Difluoro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
- 6,8-Diiodo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
Uniqueness
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Numéro CAS |
922503-05-7 |
|---|---|
Formule moléculaire |
C13H8Br2O3 |
Poids moléculaire |
372.01 g/mol |
Nom IUPAC |
6,8-dibromo-1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H8Br2O3/c1-5-10-8-3-7(14)4-9(15)12(8)18-13(16)11(10)6(2)17-5/h3-4H,1-2H3 |
Clé InChI |
BJMNFICUUTVBMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C(=CC(=C3)Br)Br)OC(=O)C2=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)

![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


stannane](/img/structure/B14189732.png)


![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
